molecular formula C3H4BrNO B6235927 3-bromo-4,5-dihydro-1,2-oxazole CAS No. 288370-87-6

3-bromo-4,5-dihydro-1,2-oxazole

Cat. No.: B6235927
CAS No.: 288370-87-6
M. Wt: 150
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-dihydro-1,2-oxazole can be synthesized through several methods. One common approach involves the reaction of bromoisoxazole with methanol . Another method includes the use of 2,3-dimethylaniline as a starting material, followed by a series of reactions such as diazotization, electrophilic bromination, oxidation, radical bromination, and 1,3-dipolar cycloaddition .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4,5-dihydro-1,2-oxazole is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other oxazole derivatives. This uniqueness makes it valuable in various synthetic and research applications .

Properties

CAS No.

288370-87-6

Molecular Formula

C3H4BrNO

Molecular Weight

150

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.